molecular formula C11H15Br B053511 1-Bromo-4-pentylbenzene CAS No. 51554-95-1

1-Bromo-4-pentylbenzene

Cat. No.: B053511
CAS No.: 51554-95-1
M. Wt: 227.14 g/mol
InChI Key: SGCJPYYTVBHQGE-UHFFFAOYSA-N
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Description

1-Bromo-4-pentylbenzene is an organic compound with the molecular formula C11H15Br . It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a pentyl group is attached to the same ring. This compound is a clear, colorless liquid at room temperature and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

1-Bromo-4-pentylbenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of liquid crystals and other advanced materials.

    Pharmaceutical Research: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Safety and Hazards

1-Bromo-4-pentylbenzene is classified as an eye irritant (H318), skin irritant (H315), and hazardous to the aquatic environment (H410) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylbenzene can be synthesized through the bromination of 4-pentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-pentylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH in an aqueous or alcoholic medium.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base such as potassium carbonate (K2CO3).

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 4-pentylphenol or 4-pentylaniline, depending on the nucleophile.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-pentylbenzene.

Comparison with Similar Compounds

1-Bromo-4-pentylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a pentyl group.

    4-Bromotoluene: Contains a methyl group instead of a pentyl group.

    1-Bromo-4-propylbenzene: Contains a propyl group instead of a pentyl group.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-bromo-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJPYYTVBHQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370823
Record name 1-Bromo-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-95-1
Record name 1-Bromo-4-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51554-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-bromo-4-pentyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2A (77.1 g), hydrazine hydrate (46.4 g) and KOH (590 g) in diethylene glycol (250 ml) is heated at 130° C. for 2 h, the excess of hydrazine hydrate is distilled off and the temperature is raised to 200° C. for 2 h. The cooled mixture is poured into 18% HCl, the product is extracted into ether twice and the combined ethereal extracts are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is distilled (bp 145°-148° C. at 20 mm Hg) to yield a colourless liquid (58.1 g, 80%).
Name
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
Quantity
590 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

95g (0.39mol) of 4-pentanoylbromobenzene, 300ml of diethyleneglycol, 40ml (0.80mol) of 100% hydradine hydrate and 45g (0.80mol) of potassium hydroxide were heated at 130° C. for 1 hour and then at 180° C. with stirring for 3 hour. Water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extracted layer with water, the chloroform was removed by distillation. Then the residue was distilled under reduced pressure to yield 75.4g of 4-pentylbromobenzene having at b.p. 87° to 90° C./2mmHg.
[Compound]
Name
95g
Quantity
0.39 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
45g
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 100 g of 4-pentylaniline and 600 ml of water, and 80 g of concentrated sulfuric acid was added dropwise with ice water cooling and stirring. A solution of 43 g of sodium nitrite in 80 ml of water was then added dropwise and the reaction was carried out at the same temperature for 2 hours with stirring whereby a diazonium salt solution was prepared. Another reaction vessel was charged with 38.5 g of cupric sulfate pentahydrate (CuSO4.5H2O ), 12.2g of copper powder, 70 g of sodium bromide and 600 ml of water. To the mixture were added at room temperature with stirring 18.5 g of concentrated sulfuric acid and then 4.5 g of sodium sulfite heptahydrate. The temperature of the resultant temperature was allowed to rise, and the previously prepared diazonium salt solution was added dropwise over a period of 1 hour under reflux with stirring, whereafter the mixture was subjected to reaction for a further period of 1 hour. The reaction liquid was cooled and then extracted with 1 l of hexane added. The resultant hexane solution was washed successively with water, aqueous caustic soda and water and then dried over Glauber's salt. The hexane was distilled off and the residue was distilled under reduced pressure to obtain 61.5 g (44%) of 4-pentylbromobenzene (b.p. 135°-142° C./ 15-17 mmHg).
Name
sodium sulfite heptahydrate
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric sulfate pentahydrate
Quantity
38.5 g
Type
reactant
Reaction Step Six
Quantity
70 g
Type
reactant
Reaction Step Six
Name
copper
Quantity
12.2 g
Type
catalyst
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

95 g (0.39 mol) of 4-pentanoylbromobenzene, 300 ml of diethyleneglycol, 40 ml (0.80 mol) of 100% hydradine hydrate and 45 g (0.80 mol) of potassium hydroxide were heated at 130° C. for 1 hour and then at 180° C. with stirring for 3 hour. Water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extracted layer with water, the chloroform was removed by distillation. Then the residue was distilled under reduced pressure to yield 75.4 g of 4-pentylbromobenzene having at b.p. 87° to 90° C./2 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of compound 15 (24.87 g, 0.103 mol), hydrazine hydrate (15.45 g, 55% hydrazine content), and diethylene glycol (200 ml), was heated at 130° to 160° C. for 1 hour and water and the excess of hydrazine hydrate were distilled off. The solution was cooled to below 60° C. and potassium hydroxide pellets (17.37 g, 0.309 mol) were added and the solution heated at 200° C. for 2 hours (glc analysis revealed a complete reaction) cooled, and poured into crushed ice (200 g) and hydrochloric acid (200 ml, 6M). The product was extracted into ether (2×200 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue was distilled to give a colourless liquid.
Quantity
24.87 g
Type
reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-pentylbenzene
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Customer
Q & A

Q1: What makes 1-bromo-4-pentylbenzene interesting for studying C-H functionalization site-selectivity?

A: this compound possesses two distinct C-H bonds that are susceptible to activation by dirhodium catalysts: the terminal methylene C-H bond and the benzylic C-H bond. [] This makes it a valuable substrate for investigating how catalyst structure influences site-selectivity in C-H functionalization reactions. The study demonstrated that catalysts with greater steric bulk around the reactive site, like Rh2(S-2-Cl-5-MesTPCP)4, favor functionalization at the less sterically hindered terminal methylene position. In contrast, catalysts with less steric bulk, such as Rh2(TPCP)4, Rh2(S-PTAD)4, and Rh2(S-TCPTAD)4, showed increased selectivity for the electronically activated benzylic site. []

Q2: How does the "Spatial Molding for Approachable Rigid Targets" (SMART) method contribute to understanding this compound C-H functionalization?

A: The SMART method provides a quantitative way to describe the steric environment of dirhodium catalyst active sites. [] This allows researchers to relate catalyst structure to the observed site-selectivity in this compound C-H functionalization. By applying SMART descriptors and multivariate linear regression, the researchers were able to develop predictive models for site-selectivity with different dirhodium catalysts, highlighting the roles of steric congestion and dirhodium-carbene electrophilicity. [] This approach can be extended to other substrates and catalytic systems to better understand and predict reaction outcomes.

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